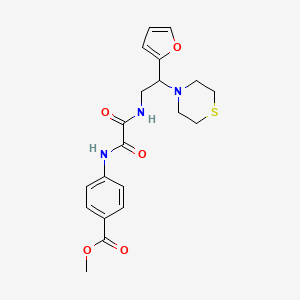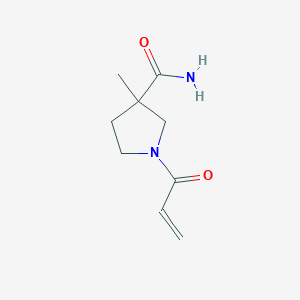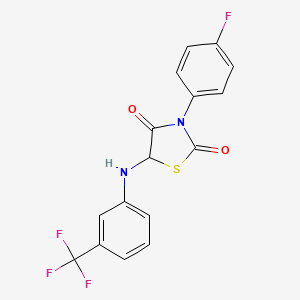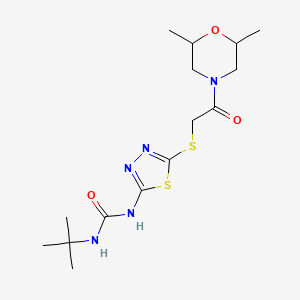
1-(Tert-butyl)-3-(5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Tert-butyl)-3-(5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C15H25N5O3S2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality 1-(Tert-butyl)-3-(5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butyl)-3-(5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Herbicidal Activities
This compound has been studied for its selective herbicidal activities, showing effectiveness between different plant species. For example, a derivative was found to have strong herbicidal activities among its counterparts, with selectivity observed between barley (tolerant) and wheat (susceptible) plants. The selective activity was attributed to the differences in the rates of N-demethylation between the two plant types, indicating a potential for targeted agricultural applications (Lee & Ishizuka, 1976).
Mechanisms of Activation and Inactivation in Plants
Research into the activation and inactivation mechanisms of similar compounds in plants has shed light on their potential for herbicidal use. Compounds with N-alkyl groups have been investigated for their herbicidal activities, showing that these are inactivated in plant tissues through N-dealkylating reactions. This understanding can help develop herbicides with desired properties and lower environmental impact (Ishizuka et al., 1971).
Ionization Studies
Ionization properties of similar compounds have been compared, providing insights into their chemical behavior in aqueous solutions. Such studies are crucial for understanding the environmental fate of these chemicals and their interactions with plant and soil systems (Weber, 1980).
Inhibition of p38alpha MAP Kinase
The compound and its analogs have been explored for their role in inhibiting p38alpha MAP kinase, a critical enzyme in inflammatory diseases and autoimmune disorders. This research opens avenues for the development of new treatments for such conditions, showcasing the compound's potential beyond agricultural applications (Regan et al., 2003).
FLT3 Inhibitors for Drug-Resistant Mutations
Derivatives of the compound have been identified as potent FLT3 inhibitors capable of overcoming drug resistance mutations. This highlights its potential in treating acute myeloid leukemia, especially in cases where traditional therapies fail due to resistance mutations (Zhang et al., 2020).
Antioxidant and Anticholinesterase Activities
Novel coumarylthiazole derivatives containing the compound's structure have shown significant inhibitory activities against cholinesterases and potent antioxidant activities. These findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's (Kurt et al., 2015).
properties
IUPAC Name |
1-tert-butyl-3-[5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O3S2/c1-9-6-20(7-10(2)23-9)11(21)8-24-14-19-18-13(25-14)16-12(22)17-15(3,4)5/h9-10H,6-8H2,1-5H3,(H2,16,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWQCGQTYKJZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

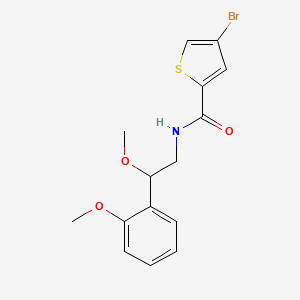


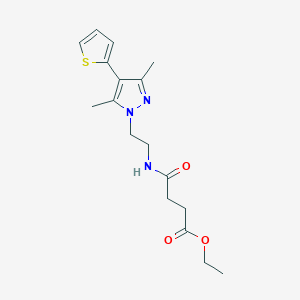
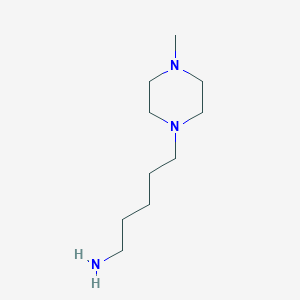

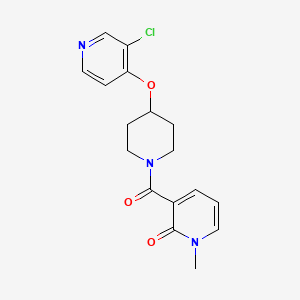
![N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2706373.png)


![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2706377.png)
